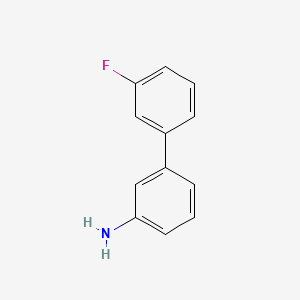
3'-Fluorobiphenyl-3-ylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated amines and related compounds has been explored through various methods. For instance, the synthesis of 3-fluorocyclobutylamines was achieved from 3-oxocyclobutane carboxylic acid in a multi-step process . Similarly, novel 4-fluoro-2H-pyrazol-3-ylamines were prepared through the reaction of an acyl chloride with fluoroacetonitrile followed by ring closure with hydrazine . Additionally, small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines were synthesized using azomethine ylide chemistry with a variety of vinyl fluorides . The palladium-catalyzed arylation of fluoroalkylamines with aryl bromides and chlorides has also been reported, providing a method to synthesize fluorinated anilines .
Molecular Structure Analysis
The molecular structure and dynamics of fluorinated compounds have been studied using various spectroscopic and computational methods. For example, the rotational spectrum of 2-fluorobenzylamine revealed the presence of stable conformers and the influence of fluorination on tunneling pathways . The vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid was investigated using IR and Raman spectroscopy, supported by DFT calculations . The molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized and analyzed using various computational methods, including NBO, HOMO-LUMO, and MEP analysis .
Chemical Reactions Analysis
The introduction of fluorine into organic molecules can significantly alter their reactivity and chemical properties. The studies have not directly addressed the chemical reactions of 3'-Fluorobiphenyl-3-ylamine, but they provide insights into the reactivity of fluorinated compounds. For instance, the synthesis of 3-fluoropyrrolidines suggests that vinyl fluorides can participate in cycloaddition reactions . The palladium-catalyzed arylation of fluoroalkylamines indicates that these compounds can undergo C-N coupling reactions to form fluorinated anilines .
Physical and Chemical Properties Analysis
Fluorination has been shown to affect the physicochemical properties of organic compounds. The cis- and trans-3-fluorocyclobutylamines displayed acidification and increased lipophilicity compared to their non-fluorinated counterparts . The fluorine substitution in 2-fluorobenzylamine increased the tunneling splitting of the amino group's motion by four orders of magnitude compared to benzylamine . The zwitterionic structures of 3-amino-3-(4-fluorophenyl)propionic acid were characterized by their intra- and inter-H-bond vibrational modes, which correlated with experimental IR spectra .
Wissenschaftliche Forschungsanwendungen
-
Fluorescent Probes
- Field : Biomedical and Environmental Monitoring
- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety .
- Methods : The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .
- Results : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
-
Biomedical Polymers
- Field : Biomedical
- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of biomedical polymers . Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
- Methods : The synthesis and application of biomedical polymers involve understanding their property-function relationship for corresponding biomedical applications .
- Results : The most recent advances in the synthesis and application of biomedical polymers have been summarized .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic in detection, providing a new solution in various fields .
- Methods : The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .
- Results : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
-
Pharmaceuticals
- Field : Medicinal Chemistry
- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of pharmaceuticals . The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, selectivity, toxicity, membrane permeability, and pharmacokinetic properties .
- Methods : The synthesis and application of pharmaceuticals involve understanding their property-function relationship for corresponding biomedical applications .
- Results : The most recent advances in the synthesis and application of pharmaceuticals have been summarized .
-
Material Science
- Field : Material Science
- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of advanced polymeric materials . These materials have been used extensively in various fields, as their properties such as structure, functionality, and biodegradability can be tailored to specific applications .
- Methods : The design and synthesis of advanced polymeric materials require a clear understanding of their property-function relationship .
- Results : The most recent advances in the design and synthesis of advanced polymeric materials have been summarized .
-
Electronics
- Field : Electronics
- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the design and synthesis of electronic devices . The conductive properties of graphene have been utilized in a niche but successful commercial product, RFID (radio frequency identification) tags .
- Methods : The design and synthesis of electronic devices require a clear understanding of their property-function relationship .
- Results : The most recent advances in the design and synthesis of electronic devices have been summarized .
-
Energy
- Field : Energy Storage and Conversion
- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of F-doped materials for applications in catalysis and rechargeable batteries .
- Methods : The synthesis and application of F-doped materials involve understanding their property-function relationship for corresponding energy applications .
- Results : The most recent advances in the synthesis and application of F-doped materials have been summarized .
-
Nanotechnology
- Field : Nanotechnology
- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of fluorescent nanomaterials (FNMs) for applications in bioimaging and fluorescence-dependent detections .
- Methods : The design and synthesis of FNMs require a clear understanding of their property-function relationship .
- Results : The most recent advances in the design and synthesis of FNMs have been summarized .
-
Catalysis
- Field : Catalysis
- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of F-doped materials for applications in catalysis .
- Methods : The synthesis and application of F-doped materials involve understanding their property-function relationship for corresponding catalysis applications .
- Results : The most recent advances in the synthesis and application of F-doped materials have been summarized .
-
Coatings
- Field : Coatings
- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the design and synthesis of advanced polymeric materials for applications in coatings .
- Methods : The design and synthesis of advanced polymeric materials require a clear understanding of their property-function relationship .
- Results : The most recent advances in the design and synthesis of advanced polymeric materials have been summarized .
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGCBTFQZVWVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382209 | |
| Record name | 3'-Fluorobiphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluorobiphenyl-3-ylamine | |
CAS RN |
400751-05-5 | |
| Record name | 3'-Fluorobiphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

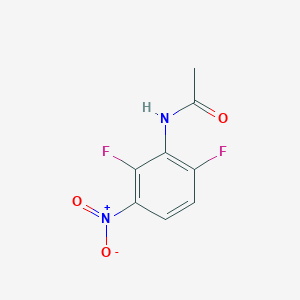


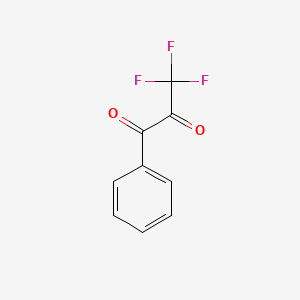

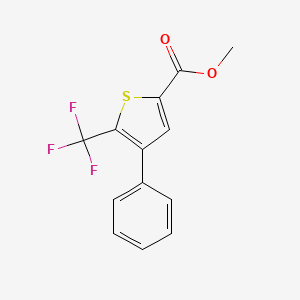
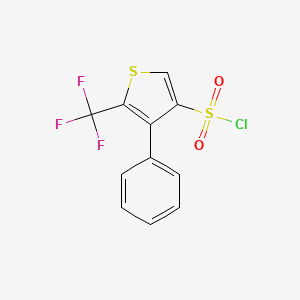


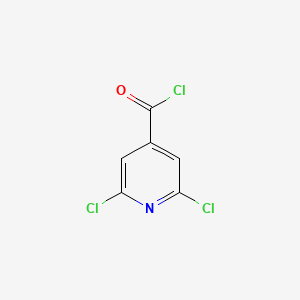
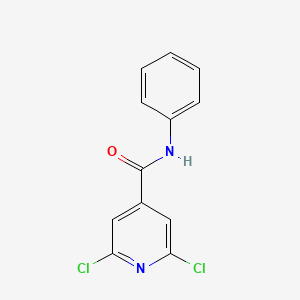
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)